molecular formula C14H19NO5 B3034694 4-(4-Hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate CAS No. 208256-89-7

4-(4-Hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate

Cat. No. B3034694
CAS RN: 208256-89-7
M. Wt: 281.3 g/mol
InChI Key: PZULOZLBZCWPCR-UHFFFAOYSA-N
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Description

The compound “4-(4-Hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate” is also known as 3-hydroxybutyrylcarnitine . It has the molecular formula C11H21NO5 .


Molecular Structure Analysis

The molecular structure of this compound includes heavy atoms, no rings or aromatic rings, and several rotatable bonds . The InChiKey for this compound is UEFRDQSMQXDWTO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a calculated exact mass of 247.141974 . It has a Van der Waals molecular volume of 248.53, a topological polar surface area of 86.66, and a logP of -0.63 . It has one hydrogen bond donor and six hydrogen bond acceptors .

Scientific Research Applications

Environmental Impact and Behavior in Aquatic Environments

The occurrence and behavior of parabens, which share a structural similarity with 4-(4-Hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate, in aquatic environments have been thoroughly reviewed. Despite effective wastewater treatment processes, parabens persist in effluents and surface waters, primarily due to the continuous introduction from paraben-based products. This research highlights the ubiquity of parabens in water and sediments and discusses the formation of chlorinated by-products through reactions with free chlorine, which have been detected in various aquatic settings but not in drinking water. These findings call for further studies to better understand the stability and toxicity of these chlorinated by-products (Haman et al., 2015).

Health Aspects and Safety Assessment

A comprehensive review of propyl paraben, which is structurally related to the compound , covers its long history of use as a preservative and its absorption, metabolism, and excretion in the human body. Despite being considered relatively non-toxic, its potential as a weak endocrine disruptor has led to investigations into its safety profile, including acute and chronic toxicity, carcinogenicity, and allergenicity. The review points out the need for further research on the allergenic potential of ingested parabens and their effects when applied to damaged or broken skin (Soni et al., 2001).

Antioxidant Activity and Evaluation

Antioxidant activities of various compounds, including those related to 4-(4-Hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate, have been evaluated in a review focusing on different analytical methods. This includes a discussion on the applicability, advantages, and disadvantages of these methods in determining the antioxidant capacity of complex samples. Such evaluations are critical for understanding the potential health benefits and applications of antioxidants in food, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Endocrine Toxicity and Human Exposure

The toxicology update on parabens underscores their detection in human tissues and the ability to penetrate skin intact, raising concerns about their endocrine-disrupting capabilities and potential health risks. This comprehensive review calls for detailed evaluation of parabens, commonly found in cosmetics, and their co-formulants for possible links to health issues like breast cancer, reproductive functions, and melanoma. Highlighting the need for further research, this study emphasizes the urgency of reassessing the safety and environmental impact of these widely used compounds (Darbre & Harvey, 2008).

properties

IUPAC Name

4-(4-hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-15(2,3)11(8-13(17)18)9-20-14(19)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H-,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZULOZLBZCWPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C(CC(=O)[O-])COC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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